molecular formula C10H9NOS B15325919 (3-Phenyl-1,2-thiazol-4-yl)methanol

(3-Phenyl-1,2-thiazol-4-yl)methanol

Cat. No.: B15325919
M. Wt: 191.25 g/mol
InChI Key: GYEMMXZJBOCJNO-UHFFFAOYSA-N
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Description

(3-Phenyl-1,2-thiazol-4-yl)methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a phenyl group attached to the thiazole ring, which is further connected to a methanol group. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-1,2-thiazol-4-yl)methanol typically involves the reaction of 2-aminothiophenol with α-haloketones under basic conditionsOne common method involves the use of potassium hydroxide in ethanol as a base, with the reaction mixture being stirred at room temperature .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with the use of continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1,2-thiazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Phenyl-1,2-thiazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of (3-Phenyl-1,2-thiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents. Additionally, the phenyl group can enhance the compound’s binding affinity to specific targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenyl-1,3-thiazol-4-yl)methanol
  • (4-Phenyl-1,3-thiazol-2-yl)methanol
  • (2-Phenyl-1,2-thiazol-4-yl)methanol

Uniqueness

(3-Phenyl-1,2-thiazol-4-yl)methanol is unique due to its specific substitution pattern on the thiazole ring. The position of the phenyl and methanol groups can significantly influence the compound’s chemical reactivity and biological activity. Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

(3-phenyl-1,2-thiazol-4-yl)methanol

InChI

InChI=1S/C10H9NOS/c12-6-9-7-13-11-10(9)8-4-2-1-3-5-8/h1-5,7,12H,6H2

InChI Key

GYEMMXZJBOCJNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC=C2CO

Origin of Product

United States

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